molecular formula C11H14BrN B12742174 1H-Pyrrole, 2,5-dihydro-3-(4-methylphenyl)-, hydrobromide CAS No. 97382-84-8

1H-Pyrrole, 2,5-dihydro-3-(4-methylphenyl)-, hydrobromide

Cat. No.: B12742174
CAS No.: 97382-84-8
M. Wt: 240.14 g/mol
InChI Key: SUTSLVRHQCMQES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrole, 2,5-dihydro-3-(4-methylphenyl)-, hydrobromide is a chemical compound with the molecular formula C11H14BrN and a molecular weight of 240.1396 g/mol This compound is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

The synthesis of 1H-Pyrrole, 2,5-dihydro-3-(4-methylphenyl)-, hydrobromide typically involves the reaction of pyrrole derivatives with appropriate brominating agents. One common method involves the bromination of 2,5-dihydro-3-(4-methylphenyl)pyrrole using hydrobromic acid or other brominating reagents under controlled conditions . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.

Industrial production methods may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and efficient production rates. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

1H-Pyrrole, 2,5-dihydro-3-(4-methylphenyl)-, hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrrole derivatives.

    Substitution: The compound can undergo substitution reactions, where the bromine atom is replaced by other functional groups using nucleophilic substitution reagents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrrole, 2,5-dihydro-3-(4-methylphenyl)-, hydrobromide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 2,5-dihydro-3-(4-methylphenyl)-, hydrobromide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to modulation of cellular processes. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

1H-Pyrrole, 2,5-dihydro-3-(4-methylphenyl)-, hydrobromide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrobromide salt form, which can affect its solubility, stability, and reactivity.

Properties

CAS No.

97382-84-8

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

3-(4-methylphenyl)-2,5-dihydro-1H-pyrrole;hydrobromide

InChI

InChI=1S/C11H13N.BrH/c1-9-2-4-10(5-3-9)11-6-7-12-8-11;/h2-6,12H,7-8H2,1H3;1H

InChI Key

SUTSLVRHQCMQES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CCNC2.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.